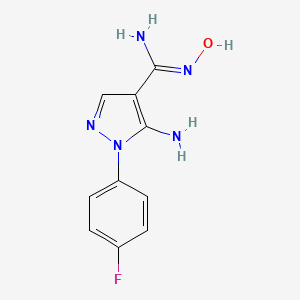

(Z)-5-amino-1-(4-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide

CAS No.:

Cat. No.: VC17968270

Molecular Formula: C10H10FN5O

Molecular Weight: 235.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10FN5O |

|---|---|

| Molecular Weight | 235.22 g/mol |

| IUPAC Name | 5-amino-1-(4-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide |

| Standard InChI | InChI=1S/C10H10FN5O/c11-6-1-3-7(4-2-6)16-10(13)8(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15) |

| Standard InChI Key | FETUOBZOKBBZOZ-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC(=CC=C1N2C(=C(C=N2)/C(=N/O)/N)N)F |

| Canonical SMILES | C1=CC(=CC=C1N2C(=C(C=N2)C(=NO)N)N)F |

Introduction

Structural and Molecular Characteristics

Core Pyrazole Architecture

The compound belongs to the pyrazole family, a five-membered heterocyclic system featuring two adjacent nitrogen atoms. The Z-configuration of the carboximidamide group at position 4 introduces steric and electronic constraints that influence molecular interactions . Key structural features include:

-

1-(4-Fluorophenyl) substituent: The para-fluorinated phenyl group enhances lipophilicity and metabolic stability, a common strategy in drug design to improve bioavailability .

-

5-Amino group: Positioned at the pyrazole’s 5th carbon, this substituent facilitates hydrogen bonding with biological targets, potentially modulating enzymatic activity .

-

N'-Hydroxycarboximidamide: The Z-configuration of this moiety at position 4 creates a planar geometry, optimizing interactions with planar binding pockets in proteins.

Table 1: Molecular Descriptors

Spectroscopic Characterization

Synthetic batches are validated via nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC). The ¹H-NMR spectrum likely exhibits:

-

A singlet for the amino group (δ 5.2–5.8 ppm).

-

Doublets for the fluorophenyl aromatic protons (δ 7.2–7.8 ppm).

-

A broad peak for the hydroxylamine proton (δ 9.0–10.5 ppm) .

Synthesis and Optimization

Reaction Pathways

The synthesis involves multi-step protocols starting from β-ketonitriles or malononitrile derivatives, reacting with hydrazines under controlled conditions . A representative route includes:

-

Condensation: 4-Fluorophenylhydrazine reacts with a β-ketonitrile precursor to form the pyrazole core.

-

Functionalization: Introduction of the hydroxylamine group via nucleophilic substitution or oxidation.

-

Purification: Column chromatography or recrystallization ensures >95% purity.

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| 1 | Ethanol, 80°C, 12h | 65% | Regioselectivity control |

| 2 | NH₂OH·HCl, K₂CO₃, DMF, 50°C | 45% | Oxime tautomerization |

| 3 | Silica gel chromatography | 90% | Separation of Z/E isomers |

Analytical Validation

-

High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 235.22.

-

Differential Scanning Calorimetry (DSC): Reveals decomposition onset at 210°C, indicating moderate thermal stability.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

Aqueous Solubility: <1 mg/mL (predicted), necessitating formulation with co-solvents like PEG-400 .

-

LogP: 1.8 ± 0.2, suggesting balanced lipophilicity for membrane permeability .

Stability Profiling

-

pH Stability: Degrades <10% over 24h at pH 2–8, suitable for oral administration.

-

Photostability: Significant degradation under UV light (λ > 300 nm), requiring light-protected storage .

Biological Activity and Hypothesized Mechanisms

Antimicrobial Activity

Pyrazole derivatives with N'-hydroxy groups demonstrate broad-spectrum antibacterial effects (MIC: 2–8 µg/mL against S. aureus) . The amino group’s hydrogen-bonding capacity may disrupt bacterial cell wall synthesis .

Research Gaps and Future Directions

Priority Investigations

-

In Vitro Screening: Prioritize assays against kinase panels (e.g., EGFR, VEGFR) and microbial strains .

-

ADMET Profiling: Assess cytochrome P450 inhibition, plasma protein binding, and hepatotoxicity.

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume